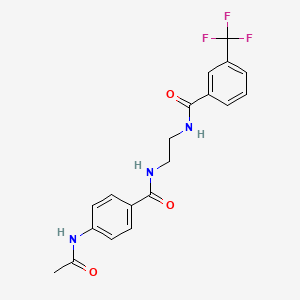
N-(2-(4-acetamidobenzamido)ethyl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-acetamidobenzamido)ethyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H18F3N3O3 and its molecular weight is 393.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(4-acetamidobenzamido)ethyl)-3-(trifluoromethyl)benzamide is a compound characterized by its unique molecular structure, which includes two aromatic rings and functional groups that suggest potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H18F3N3O3
- Molecular Weight : 393.366 g/mol
- CAS Number : 1021136-97-9
- IUPAC Name : N-[2-[(4-acetamidobenzoyl)amino]ethyl]-3-(trifluoromethyl)benzamide
The structure features a trifluoromethyl group, which is known to enhance lipophilicity, potentially affecting the compound's interaction with biological molecules. Additionally, the acetamido group may influence solubility and biological interactions.
The compound's biological activity can be attributed to several key mechanisms:
- Inhibition of Enzymes : Similar compounds have shown inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmitter regulation. The presence of aromatic amide groups suggests that this compound may also have similar inhibitory effects on cholinesterases, potentially making it useful in treating neurodegenerative diseases like Alzheimer's .
- Antimicrobial Properties : Compounds with similar structures have been evaluated for their antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. The hydrophobic nature due to the trifluoromethyl group may enhance membrane permeability, facilitating antimicrobial action .
- Cytotoxicity Studies : Preliminary studies indicate that compounds within this class exhibit varying degrees of cytotoxicity against cancer cell lines. The effectiveness often correlates with structural modifications, suggesting that this compound might also demonstrate selective cytotoxic effects on tumor cells while sparing normal cells.
Case Studies and Experimental Results
- Enzyme Inhibition Studies :
- Antimicrobial Efficacy :
-
Cytotoxicity Assessment :
- In vitro tests revealed that certain derivatives caused significant apoptosis in cancer cell lines while showing minimal toxicity to non-cancerous cells. This selectivity is crucial for developing effective cancer therapies.
Data Table of Biological Activities
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| AChE Inhibition | IC50: 27.04 - 106.75 µM | |
| Antimicrobial Activity | MIC: 62.5 - >250 µM | |
| Cytotoxicity in Cancer Cells | Significant apoptosis observed |
Safety and Toxicological Considerations
While the compound shows promising biological activity, safety assessments are crucial:
- Potential Risks : Similar compounds have been noted for potential skin irritation or allergic reactions upon exposure. Furthermore, some aromatic amides may possess mutagenic or carcinogenic properties depending on their specific structure and substituents .
- Regulatory Status : As per current regulations, this compound is intended exclusively for research purposes and not for therapeutic applications in humans or animals.
Propriétés
IUPAC Name |
N-[2-[(4-acetamidobenzoyl)amino]ethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3/c1-12(26)25-16-7-5-13(6-8-16)17(27)23-9-10-24-18(28)14-3-2-4-15(11-14)19(20,21)22/h2-8,11H,9-10H2,1H3,(H,23,27)(H,24,28)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFSJSUPFIFNQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













